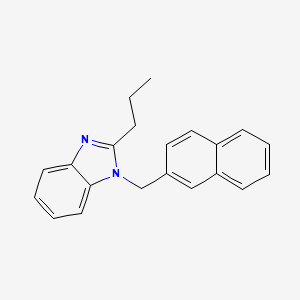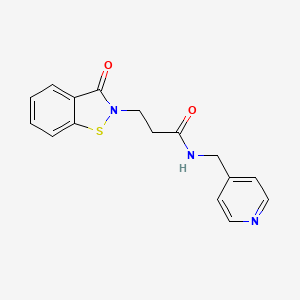
1-(2-naphthylmethyl)-2-propyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-naphthylmethyl)-2-propyl-1H-benzimidazole, commonly known as NPB, is a benzimidazole derivative that has been widely studied for its potential use in various scientific applications. NPB is a highly versatile compound that has been shown to possess a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of NPB is not fully understood, but it is believed to involve the interaction of NPB with various receptors and enzymes in the body. NPB has been shown to interact with the dopamine D2 receptor, which may explain its potential use in the treatment of Parkinson's disease. NPB has also been shown to inhibit the activity of acetylcholinesterase, which may explain its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
NPB has been shown to possess a wide range of biochemical and physiological effects. NPB has been shown to increase the release of dopamine in the brain, which may explain its potential use in the treatment of Parkinson's disease. NPB has also been shown to improve cognitive function and memory, which may explain its potential use in the treatment of Alzheimer's disease. NPB has also been shown to possess antioxidant properties, which may explain its potential use in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NPB is its versatility. NPB can be easily synthesized and purified, which makes it an ideal compound for use in various scientific applications. NPB is also relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of NPB is its potential toxicity. NPB has been shown to possess some toxic effects in vitro, which may limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for research on NPB. One area of research that is currently being explored is the development of new NPB derivatives with improved properties. For example, researchers are currently working on developing NPB derivatives that possess improved hole-transporting properties for use in OLEDs and OPVs. Another area of research that is currently being explored is the use of NPB in the treatment of various diseases. Researchers are currently studying the potential use of NPB in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative diseases. Overall, NPB is a highly versatile compound that has the potential to be used in a wide range of scientific applications.
Synthesemethoden
The synthesis of NPB involves the reaction of 2-naphthylmethylamine and 2-(propylthio)benzimidazole in the presence of a catalyst. The reaction produces NPB as the main product, along with some impurities. The purity of NPB can be increased through various purification techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
NPB has been extensively studied for its potential use in various scientific applications. One of the most promising applications of NPB is in the field of organic electronics. NPB has been shown to possess excellent hole-transporting properties, which makes it an ideal material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). NPB has also been studied for its potential use in field-effect transistors (FETs) and sensors.
Eigenschaften
IUPAC Name |
1-(naphthalen-2-ylmethyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-2-7-21-22-19-10-5-6-11-20(19)23(21)15-16-12-13-17-8-3-4-9-18(17)14-16/h3-6,8-14H,2,7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKFLQXOITHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6118138.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)
![N-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6118148.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)

![6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)

![N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6118198.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6118204.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6118205.png)
![5-(4-methoxybenzylidene)-9-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B6118217.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6118221.png)